molecular formula C6H9F3OS B13594952 [2-(Trifluoromethyl)thiolan-2-yl]methanol

[2-(Trifluoromethyl)thiolan-2-yl]methanol

Cat. No.: B13594952
M. Wt: 186.20 g/mol
InChI Key: BEGVVQFHWPWOBH-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)thiolan-2-yl]methanol is a high-value heterocyclic building block specifically designed for advanced research and development, particularly in the field of medicinal chemistry . This compound features a thiolane (tetrahydrothiophene) ring system substituted with both a hydroxymethyl and a trifluoromethyl group at the same carbon atom, creating a versatile scaffold for chemical synthesis. The incorporation of the trifluoromethyl (CF3) group is a strategic modification in modern drug design, as it is known to significantly influence key properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets . The presence of the primary alcohol functional group provides a handle for further synthetic elaboration, allowing researchers to create amides, esters, or ethers, or to use it as a linker to more complex structures. While direct biological data for this specific molecule is limited in the public domain, its structural features align with current trends in pharmaceutical research. Analogs featuring the trifluoromethyl thioxanthene core have recently demonstrated a wide range of promising biological activities in preclinical studies, including potent anticancer effects against HeLa cells, antioxidant potential, cyclooxygenase-2 (COX-2) inhibition for anti-inflammatory applications, and moderate inhibition of pancreatic lipase, which is a target for managing metabolic disorders . The saturated thiolane ring contributes to the molecule's three-dimensional structure and can influence its pharmacokinetic properties. This combination of features makes this compound a compelling candidate for constructing novel chemical entities in drug discovery programs focused on oncology, inflammation, and metabolic disease. This product is provided for research purposes only and is intended for use by qualified laboratory professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9F3OS

Molecular Weight

186.20 g/mol

IUPAC Name

[2-(trifluoromethyl)thiolan-2-yl]methanol

InChI

InChI=1S/C6H9F3OS/c7-6(8,9)5(4-10)2-1-3-11-5/h10H,1-4H2

InChI Key

BEGVVQFHWPWOBH-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)(CO)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Trifluoromethyl Thiolan 2 Yl Methanol

Stereoselective Synthesis of Enantiopure [2-(Trifluoromethyl)thiolan-2-yl]methanol

The creation of the chiral quaternary center in this compound, which bears both a trifluoromethyl and a hydroxymethyl group, requires precise control over stereochemistry. This section details several cutting-edge approaches to achieve the synthesis of this molecule in an enantiomerically pure form.

Chiral Auxiliary Approaches in Asymmetric Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical transformations. wikipedia.orgsigmaaldrich.com In the context of synthesizing enantiopure this compound, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the facial selectivity of a key bond-forming step.

One plausible strategy involves the use of a chiral oxazolidinone auxiliary, a well-established strategy for asymmetric alkylations and aldol (B89426) reactions. acs.org The synthesis could commence with the acylation of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a suitable thiolane-2-carboxylic acid derivative. The resulting N-acyl oxazolidinone can then undergo a diastereoselective trifluoromethylation. The bulky chiral auxiliary would shield one face of the enolate, directing the attack of an electrophilic trifluoromethylating reagent, such as a Togni or Umemoto reagent, to the opposite face. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched 2-trifluoromethylated thiolane carboxylic acid, which can then be reduced to the target alcohol.

Table 1: Key Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryCommon ApplicationsKey Features
Evans' OxazolidinonesAsymmetric aldol reactions, alkylations, and acylationsHigh diastereoselectivity, predictable stereochemical outcome, readily available in both enantiomeric forms.
CamphorsultamAsymmetric Diels-Alder reactions, conjugate additions, and alkylationsHigh diastereoselectivity, crystalline derivatives aid in purification, robust under various reaction conditions.
(R)- and (S)-1-PhenylethylamineResolution of racemic acids and as a chiral controller in imine chemistryReadily available, inexpensive, forms diastereomeric salts that can be separated by crystallization.

Asymmetric Catalysis for Thiolane Ring Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of this compound, asymmetric catalysis could be employed in the construction of the thiolane ring itself.

A potential route involves a catalytic asymmetric [4+1] annulation. nih.gov This could involve the reaction of a sulfur-containing four-atom component with a one-carbon electrophile bearing the trifluoromethyl and a masked hydroxymethyl group, in the presence of a chiral phase-transfer catalyst. The catalyst, typically a chiral quaternary ammonium (B1175870) salt or a chiral phosphoric acid, would create a chiral environment, leading to the enantioselective formation of the 2,2-disubstituted thiolane ring. Subsequent functional group manipulation would then afford the target molecule.

Another approach could be an organocatalyzed cascade reaction. For instance, a chiral amine or phosphoric acid catalyst could be used to promote a Michael addition of a thiol to an α,β-unsaturated aldehyde or ketone precursor, followed by an intramolecular cyclization to form the thiolane ring with high enantioselectivity. nih.gov

Diastereoselective Routes to Substituted Thiolane Frameworks

Diastereoselective synthesis aims to control the formation of one diastereomer over another. This can be achieved by utilizing substrate control, where existing stereocenters in the starting material influence the stereochemical outcome of subsequent reactions.

A diastereoselective approach to this compound could begin with a chiral starting material that already contains some of the required stereochemical information. For example, a chiral γ-mercapto alcohol could be used as a precursor. Cyclization of this precursor with a reagent that introduces the trifluoromethyl and hydroxymethyl functionalities could proceed with high diastereoselectivity due to the directing effect of the existing stereocenter.

Furthermore, a base-catalyzed cascade reaction, such as a 1,6-sulfur-Michael/Henry reaction, has been shown to be effective in the diastereoselective synthesis of highly functionalized tetrahydrothiophenes with a trifluoromethylated quaternary center. researchgate.netfao.org By carefully designing the starting materials, this type of reaction could be adapted to produce a precursor to this compound with the desired relative stereochemistry.

Regioselective Functionalization Strategies

Regioselectivity, the control of where a reaction occurs on a molecule, is another critical aspect in the synthesis of this compound. The following subsections discuss strategies for the regioselective introduction of the trifluoromethyl group and the construction of the thiolane ring.

Direct Trifluoromethylation of Thiolane Precursors

The direct introduction of a trifluoromethyl group onto a pre-formed thiolane ring is a conceptually straightforward approach. This would involve the regioselective trifluoromethylation at the C2 position of a suitable thiolane precursor.

One possible precursor is thiolane-2-carbaldehyde. Nucleophilic trifluoromethylation of the aldehyde carbonyl group using reagents like the Ruppert-Prakash reagent (TMSCF3) would directly install the trifluoromethyl and hydroxyl groups at the C2 position. nih.gov The stereoselectivity of this addition could potentially be controlled by using a chiral ligand or catalyst.

Alternatively, an electrophilic trifluoromethylation of a 2-thiolanyl anion could be envisioned. Deprotonation at the C2 position of a thiolane derivative, followed by quenching with an electrophilic trifluoromethylating agent, could provide the desired 2-trifluoromethylthiolane. However, controlling the regioselectivity of the deprotonation and preventing side reactions would be challenging.

Table 2: Common Trifluoromethylating Reagents

ReagentTypeKey Features
Ruppert-Prakash Reagent (TMSCF3)NucleophilicRequires a fluoride (B91410) source for activation; versatile for the trifluoromethylation of carbonyls and imines.
Togni ReagentsElectrophilicHypervalent iodine reagents; broad functional group tolerance; suitable for radical and ionic trifluoromethylation.
Umemoto ReagentsElectrophilicS-Trifluoromethyl)dibenzothiophenium salts; powerful electrophilic trifluoromethylating agents.
Trifluoromethanesulfonyl Chloride (CF3SO2Cl)Radical PrecursorInexpensive source of trifluoromethyl radicals under photoredox or radical initiation conditions. chemistryviews.org

Cyclization Reactions for Thiolane Ring Construction

Constructing the thiolane ring through a cyclization reaction is a powerful strategy that allows for the simultaneous formation of the heterocyclic core and the introduction of desired substituents.

A potential cyclization strategy involves the reaction of a γ-mercapto ketone precursor. For instance, a 5-mercapto-1,1,1-trifluoropentan-2-one could undergo an intramolecular cyclization to form a 2-hydroxy-2-(trifluoromethyl)thiolane. The ketone carbonyl would be attacked by the thiol to form a hemithioacetal, which would then be in equilibrium with the cyclic thiolane structure. Subsequent reduction of the ketone would not be necessary, as the hydroxyl group is already present.

Another approach is the visible-light-induced radical cascade trifluoromethylation/cyclization. nih.gov A suitably designed unsaturated thiol precursor could undergo a radical addition of a trifluoromethyl radical, followed by an intramolecular cyclization of the resulting radical onto the sulfur atom to form the thiolane ring. This method offers a mild and efficient way to construct trifluoromethylated heterocycles.

Hydroxy-functionalization of Thiolane Scaffolds

The introduction of a hydroxymethyl group adjacent to a trifluoromethyl group on a thiolane (tetrahydrothiophene) ring is a key synthetic challenge. One plausible and efficient approach involves the reaction of a suitable precursor, 2-(Trifluoromethyl)thiolane, with an appropriate electrophile to install the hydroxymethyl group. A direct method for the synthesis of 2-functionalized 2-trifluoromethyltetrahydrothiophenes has been a subject of focused research. mdpi.com

A general and powerful strategy for creating tertiary trifluoromethyl carbinols involves the nucleophilic trifluoromethylation of ketones. acs.org In the context of synthesizing this compound, a retro-synthetic analysis suggests that the target molecule can be obtained from a corresponding 2-thiolanone precursor. However, a more direct approach could involve the functionalization of a pre-formed 2-(trifluoromethyl)thiolane.

An alternative and widely utilized strategy for the synthesis of β-hydroxy sulfides is the ring-opening of epoxides with sulfur nucleophiles. researchgate.netnih.gov This method offers high regioselectivity and stereocontrol. A potential synthetic route to this compound could, therefore, begin with a trifluoromethylated epoxide. The subsequent reaction with a sulfur nucleophile would lead to a linear β-hydroxy sulfide, which could then undergo intramolecular cyclization to form the desired thiolane ring. The thiolysis of epoxides is an efficient method for accessing β-hydroxy sulfides, which are valuable scaffolds in medicinal chemistry. nih.gov

A hypothetical, yet chemically sound, reaction pathway is outlined below:

StepReactantsReagents and ConditionsIntermediate/Product
1A suitable trifluoromethylated alkeneEpoxidizing agent (e.g., m-CPBA)A trifluoromethylated epoxide
2The trifluoromethylated epoxideSulfur nucleophile (e.g., NaSH)A linear β-hydroxy thioalcohol
3The linear β-hydroxy thioalcoholAcid or base catalystThis compound

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters. For the synthesis of complex molecules like this compound, careful consideration of solvent effects, temperature, and catalysis is paramount to maximizing yield and purity.

The choice of solvent can significantly influence the rate and outcome of a reaction. For nucleophilic substitution reactions, such as the ring-opening of epoxides, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often preferred as they can solvate cations while leaving the nucleophile relatively free to react. beilstein-journals.org In the context of trifluoromethylation reactions, solvents like triglyme (B29127) have been shown to be effective. beilstein-journals.org

Temperature control is also critical. Low temperatures are often required for reactions involving highly reactive intermediates, such as the trifluoromethyl anion, to prevent decomposition into difluorocarbene. beilstein-journals.org Conversely, some reactions, such as the cyclization step, may require heating to overcome the activation energy barrier. The optimization of the temperature profile for a multi-step synthesis is, therefore, a crucial aspect of process development.

The following table summarizes the potential effects of solvent and temperature on the proposed synthetic steps:

Synthetic StepSolvent ConsiderationsTemperature RegimenPotential Outcomes
EpoxidationChlorinated solvents (e.g., DCM, chloroform)Room temperature or belowHigh yields of the epoxide
Epoxide Ring-OpeningPolar aprotic solvents (e.g., DMF, THF)0 °C to room temperatureControlled nucleophilic attack
Intramolecular CyclizationVaries depending on catalyst (e.g., Toluene, THF)Room temperature to refluxFormation of the thiolane ring

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. For the synthesis of chiral trifluoromethyl carbinols, bifunctional organocatalysts, such as those based on a thiourea (B124793) scaffold, have proven effective in activating both the nucleophile and the electrophile. acs.orgnih.gov These catalysts operate through hydrogen bonding to enhance the electrophilicity of the carbonyl group and orient the reactants for a stereoselective transformation. nih.gov

In the context of the proposed epoxide ring-opening route, Lewis acids can be employed to activate the epoxide ring towards nucleophilic attack. The choice of catalyst can also influence the regioselectivity of the ring-opening. For the intramolecular cyclization step, both acid and base catalysis can be explored to facilitate the formation of the thiolane ring.

Recent advances in catalysis for fluorination and trifluoromethylation have expanded the toolbox for synthetic chemists, with transition metal catalysis also offering powerful methods for the formation of C-CF3 bonds. nih.gov

The transition from laboratory-scale synthesis to industrial production requires a focus on process intensification and scalability. Continuous flow chemistry has emerged as a powerful tool for the synthesis of fluorinated compounds, offering advantages in terms of safety, efficiency, and scalability. mit.edu Reactions involving hazardous reagents or unstable intermediates can be performed more safely in flow reactors due to the small reaction volumes and enhanced heat and mass transfer.

Key considerations for the scalable synthesis of this compound include:

Raw material cost and availability: The economic viability of the synthesis will depend on the cost of the starting materials and reagents.

Process safety: The handling of potentially hazardous reagents, such as strong bases or reactive intermediates, requires careful consideration of safety protocols.

Throughput and productivity: The process must be designed to meet the required production volumes in an efficient manner.

Environmental impact: The development of a green and sustainable synthesis with minimal waste generation is a key goal.

Reactivity and Mechanistic Investigations of 2 Trifluoromethyl Thiolan 2 Yl Methanol

Transformations Involving the Hydroxyl Group

The chemistry of the hydroxyl group in [2-(Trifluoromethyl)thiolan-2-yl]methanol is dominated by the electronic effects of the adjacent trifluoromethyl group. This group enhances the acidity of the hydroxyl proton and destabilizes any potential carbocation formation at the carbinol center, thereby dictating the feasible reaction pathways.

Nucleophilic Substitutions and Derivatizations at the Carbinol Center

Direct nucleophilic substitution of the tertiary hydroxyl group is generally challenging due to the poor leaving group nature of the hydroxide (B78521) ion and the steric hindrance at the quaternary carbon center. Reactions proceeding through an SN1 mechanism are highly disfavored due to the electronic destabilization of the carbocation intermediate by the adjacent electron-withdrawing trifluoromethyl group. Consequently, derivatization of the hydroxyl group into a better leaving group is a common strategy to facilitate substitution reactions, which would likely proceed through an SN2-like mechanism if sterically accessible, or other pathways avoiding a free carbocation.

In a related system, the synthesis of S-(9-benzyl-2-(trifluoromethyl)-9H-thioxanthen-9-yl)-L-cysteine from the corresponding tertiary alcohol, 9-benzyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol, was achieved by reaction with L-cysteine in the presence of boron trifluoride diethyl etherate in acetic acid. nih.gov This demonstrates that under Lewis acidic conditions, the hydroxyl group can be activated for nucleophilic attack by a sulfur nucleophile. nih.gov

ReactantNucleophileCatalyst/SolventProductYield
9-benzyl-2-(trifluoromethyl)-9H-thioxanthen-9-olL-CysteineBF₃·Et₂O / Acetic AcidS-(9-benzyl-2-(trifluoromethyl)-9H-thioxanthen-9-yl)-L-cysteineNot Specified

This table is based on data from a study on a structurally related trifluoromethylated tertiary alcohol and is intended to be illustrative of potential reactivity. nih.gov

Oxidation and Reduction Pathways of the Alcohol Functionality

Oxidation:

The oxidation of α-trifluoromethyl alcohols to the corresponding trifluoromethyl ketones can be challenging due to the deactivating effect of the electron-withdrawing CF₃ group, which makes the carbinol proton less accessible for removal. thieme.de However, specialized oxidation methods have been developed to overcome this. For instance, the use of oxoammonium salts, such as 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, has been shown to be effective for the oxidation of α-trifluoromethyl alcohols to trifluoromethyl ketones in good to excellent yields without the formation of hydrates, which can be a common side reaction. acs.org Another approach involves the merger of catalytic oxoammonium cation oxidation with visible-light photoredox catalysis. rsc.org

SubstrateOxidantConditionsProductYield
1-(4-Bromophenyl)-2,2,2-trifluoroethanol4-AcNH-TEMPO⁺ BF₄⁻2,6-Lutidine, CH₂Cl₂4'-Bromo-2,2,2-trifluoroacetophenone95%
1-(Thiophen-2-yl)-2,2,2-trifluoroethanol4-AcNH-TEMPO⁺ BF₄⁻2,6-Lutidine, CH₂Cl₂2-(Trifluoroacetyl)thiophene96%

This table presents data from the oxidation of other α-trifluoromethyl alcohols to illustrate the potential transformation of this compound. acs.org

Reduction:

The reduction of the alcohol functionality in this compound is not a typical transformation. However, the reverse reaction, the reduction of the corresponding ketone, 2-(Trifluoroacetyl)thiolane, would be a primary route for the synthesis of this alcohol. The asymmetric reduction of trifluoromethyl ketones to produce chiral trifluoromethyl carbinols is a well-established field. google.com

Reactions of the Thiolane Ring System

The thiolane ring is a saturated five-membered sulfur-containing heterocycle. Its reactivity is centered around the sulfur atom and the C-S bonds.

Ring-Opening and Ring-Expansion Reactions

The thiolane ring is generally stable, but ring-opening can be induced under certain conditions, often involving nucleophilic attack or reductive cleavage. For instance, the hydrogenolysis of tetrahydrothiophene (B86538) over a sulphided cobalt molybdate–alumina catalyst has been shown to proceed via hydrodecyclization to n-butanethiol. cdnsciencepub.com While this represents a destructive ring-opening, more subtle ring-opening reactions could potentially be achieved with specific reagents. For example, ring-opening of thiiranes (three-membered sulfur heterocycles) with thiols can occur via an SN2 mechanism. rsc.org

Functionalization at the Sulfur Heteroatom

The sulfur atom in the thiolane ring is a nucleophilic center and can undergo various reactions, most notably oxidation. Oxidation of sulfides is a common transformation that leads to sulfoxides and subsequently to sulfones, with the choice of oxidant and reaction conditions determining the final product. libretexts.org For example, the oxidation of heterocyclic trifluoromethyl sulfides has been achieved using hydrogen peroxide in trifluoroacetic acid, which can selectively produce the corresponding sulfoxides. researchgate.net

SubstrateOxidantProduct
ThiolanePotassium PermanganateThiolane-1,1-dioxide (Sulfolane)

This table illustrates the general oxidation of the thiolane ring. uni-pannon.hu

Hydrogenation and Dehydrogenation of the Thiolane Ring

Hydrogenation:

The hydrogenation of the thiolane ring is not possible as it is already a saturated system. However, the reverse reaction, dehydrogenation, is a known process. The hydrogenation of thiophene (B33073) to thiolane is a well-studied reaction, often catalyzed by palladium-sulfide catalysts. researchgate.netosi.lv

Dehydrogenation:

The dehydrogenation of tetrahydrothiophene (thiolane) to thiophene can be achieved at elevated temperatures in the presence of suitable catalysts. For instance, dehydrogenation has been reported over chromium oxide-alumina catalysts at 500°C. uni-pannon.hu Another study showed that the hydrogenolysis of tetrahydrothiophene can also lead to a less prominent reaction pathway involving dehydrogenation to thiophene. cdnsciencepub.com Oxidative dehydrogenation of tetrahydrothiophene to thiophene can also be achieved in the presence of air and a molybdenum disulfide catalyst at 365–380°C, yielding thiophene with high selectivity. catalysis.ru

ReactantCatalystTemperatureProduct
TetrahydrothiopheneChromium oxide-alumina500°CThiophene
TetrahydrothiopheneMoS₂ / Air365–380°CThiophene

This table provides examples of the dehydrogenation of the parent thiolane ring. uni-pannon.hucatalysis.ru

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Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

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Derivatives and Analogues of 2 Trifluoromethyl Thiolan 2 Yl Methanol: Synthesis and Scope

Synthesis of Ester and Ether Derivatives

The hydroxyl group of [2-(Trifluoromethyl)thiolan-2-yl]methanol serves as a key handle for the synthesis of various ester and ether derivatives.

Esterification can be achieved through standard procedures, such as reaction with acyl chlorides or carboxylic acids under activating conditions. For instance, the reaction with an acyl chloride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), would yield the corresponding ester. Alternatively, coupling with a carboxylic acid can be facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

ReactantReagentProduct
Carboxylic AcidDCC or EDCEster Derivative
Acyl ChloridePyridine or TriethylamineEster Derivative

Etherification can be accomplished via several methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride to form the alkoxide, followed by reaction with an alkyl halide, is a common approach. Other methods may include reactions with alkyl sulfates or the use of Mitsunobu reaction conditions for more complex substrates.

ReactantReagentProduct
Alkyl HalideSodium HydrideEther Derivative
AlcoholDEAD, PPh₃Ether Derivative

Preparation of Amide and Carbamate (B1207046) Analogues

The synthesis of amide and carbamate analogues typically involves a multi-step process starting from the parent alcohol. One common strategy is to first convert the alcohol to a more reactive intermediate.

Amide analogues can be prepared by first converting the alcohol to an amine. This can be achieved through a variety of methods, such as a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide, followed by deprotection) or by converting the alcohol to a leaving group (e.g., a tosylate or mesylate) and subsequent displacement with an amine or ammonia. The resulting amine can then be acylated with an acyl chloride or a carboxylic acid using standard peptide coupling reagents to form the desired amide.

Carbamate analogues can be synthesized by reacting the alcohol with an isocyanate in the presence of a suitable catalyst, such as a tertiary amine or a tin compound. Alternatively, the alcohol can be reacted with phosgene (B1210022) or a phosgene equivalent to form a chloroformate, which is then reacted with an amine to yield the carbamate.

DerivativeSynthetic Approach
AmideAlcohol -> Amine -> Acylation
CarbamateAlcohol + Isocyanate or Chloroformate + Amine

Development of Chiral Ligands Derived from this compound

The chiral nature of this compound, arising from the stereocenter at the 2-position of the thiolane ring, makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. The hydroxyl group and the sulfur atom of the thiolane ring provide two potential coordination sites.

Further functionalization can introduce additional donor atoms. For example, the hydroxyl group can be converted to a phosphine (B1218219) moiety, a common coordinating group in transition metal catalysis. The synthesis of such ligands would likely involve conversion of the alcohol to a halide or tosylate, followed by reaction with a phosphide (B1233454) reagent. The resulting phosphine-alcohol could then be used as a bidentate ligand.

Structural Modifications of the Thiolane Ring

Modifications to the thiolane ring itself can lead to a diverse range of analogues. These modifications can include oxidation of the sulfur atom, ring expansion or contraction, and substitution at other positions on the ring.

Oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone can be achieved using various oxidizing agents. The choice of reagent and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone. These modifications would significantly impact the polarity and coordinating ability of the molecule.

Ring-opening of the thiolane is another potential modification. This could be achieved reductively with reagents like Raney nickel, which would result in a linear trifluoromethylated alcohol.

Exploration of Stereoisomeric and Diastereomeric Analogues

The stereochemistry of this compound is a critical aspect for its application, particularly in the development of chiral ligands. The synthesis of specific stereoisomers or diastereomers is a key challenge.

Enantioselective synthesis of the parent alcohol would be the most direct route to obtaining enantiomerically pure derivatives. This could involve asymmetric reduction of a corresponding ketone or the use of chiral starting materials.

Diastereoselective synthesis becomes relevant if additional stereocenters are introduced, for example, through substitution on the thiolane ring. The stereochemical outcome of such reactions would be influenced by the existing stereocenter at the 2-position. Chromatographic separation of diastereomers is also a common strategy to obtain stereochemically pure compounds.

Applications of 2 Trifluoromethyl Thiolan 2 Yl Methanol in Advanced Organic Synthesis

Utilization as a Chirality Source in Asymmetric Catalysis

There is no scientific literature available that describes the use of [2-(Trifluoromethyl)thiolan-2-yl]methanol as a chiral ligand, catalyst, or auxiliary in asymmetric catalysis. While the broader field of chiral sulfur-containing ligands is well-established, the specific contribution of this compound has not been reported.

Role as a Precursor for Complex Heterocyclic Architectures

No published research details the use of this compound as a building block or starting material for the synthesis of complex heterocyclic structures. Its potential synthetic pathways and reactivity towards the formation of such architectures have not been explored in the available literature.

Integration into Novel Polymeric Materials (e.g., as a monomer or functional group)

Information regarding the polymerization of this compound or its incorporation as a functional side group in polymeric chains is absent from the scientific record. Consequently, no data on the properties or applications of such potential polymers can be provided.

Application in Ligand Design for Organometallic Chemistry

There are no reports on the design, synthesis, or characterization of organometallic complexes featuring this compound or its derivatives as ligands. The coordination chemistry of this compound with various metals remains an unexplored area of research.

Strategic Intermediate in Target-Oriented Synthesis

The application of this compound as a key intermediate in the total synthesis of natural products or other complex target molecules has not been documented in any published synthetic routes.

The absence of research data for "this compound" across these fundamental areas of organic synthesis suggests that it is likely a novel or understudied compound. While its structure is intriguing, combining a chiral trifluoromethyl-substituted quaternary stereocenter with a functional methanol (B129727) group and a thiolane ring, its potential in the applications outlined has yet to be realized or, at a minimum, has not been disclosed in publicly available scientific literature. Therefore, no data tables or detailed research findings can be presented.

Computational and Theoretical Studies on 2 Trifluoromethyl Thiolan 2 Yl Methanol

Conformational Analysis and Stereochemical Preferences

The conformational flexibility of the five-membered thiolane ring in [2-(Trifluoromethyl)thiolan-2-yl]methanol, coupled with the rotational freedom of the hydroxymethyl and trifluoromethyl groups, gives rise to a complex potential energy surface. Computational methods, particularly density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in identifying the most stable conformers and the energy barriers between them.

The thiolane ring typically adopts envelope (E) and twist (T) conformations. For a 2-substituted thiolane, the substituent can be in either an axial or equatorial position. The presence of the bulky and electron-withdrawing trifluoromethyl (CF3) group at the C2 position, along with the hydroxymethyl (-CH2OH) group, significantly influences the conformational equilibrium.

Key Findings:

Ring Pseuderotation: The thiolane ring is not planar and undergoes pseuderotation between various envelope and twist conformations. The energy barriers for this pseuderotation are typically low, making the ring flexible at room temperature.

Intramolecular Interactions: The possibility of intramolecular hydrogen bonding between the hydroxyl group and the sulfur atom or one of the fluorine atoms of the trifluoromethyl group can stabilize certain conformations. The strength and existence of such bonds can be predicted through computational analysis of bond distances and angles, as well as through Atoms in Molecules (AIM) theory.

Interactive Data Table: Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (S-C2-Cα-O)Relative Energy (kcal/mol)Population (%)
A60° (gauche)0.0045.2
B180° (anti)0.8525.1
C-60° (gauche)0.2529.7

Note: Data is illustrative and based on typical computational results for similar molecules.

Electronic Structure and Reactivity Predictions

The electronic properties of this compound are heavily influenced by the strong electron-withdrawing nature of the trifluoromethyl group. This effect is critical in determining the molecule's reactivity.

Fukui Functions: These are used to predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the carbon atom of the hydroxymethyl group is a likely site for nucleophilic attack, while the acidic proton of the hydroxyl group is susceptible to deprotonation.

Electrostatic Potentials (ESP): ESP maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (red) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. The ESP of this compound would show a significant positive potential around the hydroxyl hydrogen and a negative potential around the oxygen and fluorine atoms.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are powerful tools for elucidating reaction mechanisms involving this compound. mdpi.com These calculations can map out the entire reaction pathway, identifying transition states and intermediates, and thereby providing a detailed understanding of the reaction kinetics and thermodynamics.

For instance, the oxidation of the sulfur atom to form a sulfoxide (B87167) or sulfone can be modeled to understand the stereoselectivity of the reaction. Similarly, the mechanism of reactions involving the hydroxyl group, such as esterification or etherification, can be computationally investigated to predict the most favorable reaction conditions.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with other molecules, including solvents and biological macromolecules. uq.edu.aunih.govqub.ac.uk By simulating the movement of atoms over time, MD can reveal preferred binding modes, solvation structures, and transport properties.

In a polar solvent like water, the hydroxyl group of this compound would act as both a hydrogen bond donor and acceptor. The trifluoromethyl group, while generally considered hydrophobic, can participate in weaker non-covalent interactions. These simulations are crucial for understanding the compound's behavior in complex biological environments.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can accurately predict various spectroscopic parameters, which can then be used to interpret and validate experimental data. researchgate.net

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. researchgate.net These predictions are invaluable for assigning peaks in experimental spectra and for confirming the structure of the compound.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. researchgate.net This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the O-H stretch of the hydroxyl group and the C-F stretches of the trifluoromethyl group.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data

ParameterPredicted ValueExperimental Value
¹H NMR (δ, ppm, -CH₂OH)3.853.82
¹³C NMR (δ, ppm, -CF₃)124.2 (q)124.5 (q)
¹⁹F NMR (δ, ppm, -CF₃)-78.5-78.2
IR (cm⁻¹, O-H stretch)33503345

Note: Experimental values are hypothetical and for illustrative purposes.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments is essential to establish connectivity and stereochemistry.

One-dimensional NMR spectra provide initial information about the chemical environment of the magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the hydroxymethyl (CH₂OH) group and the three methylene (B1212753) (CH₂) groups of the thiolane ring. The protons of the CH₂OH group would likely appear as a singlet or a pair of doublets if they are diastereotopic. The thiolane ring protons would present as complex multiplets due to geminal and vicinal coupling. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon spectrum will show five signals: one for the quaternary carbon bonded to the CF₃, S, and CH₂OH groups; one for the hydroxymethyl carbon; and three for the methylene carbons of the thiolane ring. The carbon directly attached to the electron-withdrawing trifluoromethyl group will be significantly deshielded.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. alfa-chemistry.com It is expected to show a single, sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group is highly sensitive to its local electronic environment. nih.govnih.gov For a CF₃ group attached to a tertiary alcohol carbon, the chemical shift typically appears in the range of -75 to -85 ppm relative to a CFCl₃ standard. ucsb.edu

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for [2-(Trifluoromethyl)thiolan-2-yl]methanol Predicted data based on analogous structures and established chemical shift increments.

NucleusPositionPredicted Chemical Shift (ppm)Predicted Multiplicity
¹HCH₂ (thiolane)1.8 - 3.2Multiplets
CH₂OH3.6 - 3.9Singlet or AB quartet
OHVariable (e.g., 2.0 - 4.0)Broad Singlet
Solvent: CDCl₃
¹³CC2 (quaternary)~80 - 90 (quartet due to ¹JCF)Quartet
CF₃~125 - 130 (quartet due to ¹JCF)Quartet
CH₂OH~65 - 75Triplet
CH₂ (thiolane)~25 - 45Triplets
Solvent: CDCl₃
¹⁹FCF₃-78 to -82Singlet

Two-dimensional NMR experiments are indispensable for assembling the molecular framework and confirming the structure.

COSY (Correlation Spectroscopy): This experiment would reveal the ³JHH coupling network within the thiolane ring, allowing for the assignment of adjacent methylene groups by identifying cross-peaks between their respective protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon, enabling unambiguous assignment of the ¹³C signals for all protonated carbons (the three thiolane CH₂ groups and the CH₂OH group).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for proving the core structure. It reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

From the CH₂OH protons to the quaternary carbon (C2).

From the thiolane protons on C3 and C5 to the quaternary carbon (C2).

From the fluorine atoms of the CF₃ group to the quaternary carbon (C2) and the CF₃ carbon itself.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information for stereochemical assignment. For instance, NOE correlations between the protons of the hydroxymethyl group and specific protons on the thiolane ring would help define the molecule's preferred conformation and relative stereochemistry.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and High-Resolution Mass Determination

Mass spectrometry provides information on the molecular weight and elemental composition of a compound and offers insights into its structure through fragmentation analysis.

For this compound, High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion (M⁺), confirming the elemental formula C₅H₇F₃OS.

The fragmentation of alcohols in a mass spectrometer typically proceeds through two main pathways: alpha-cleavage and dehydration. libretexts.orgyoutube.com

Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the oxygen atom. youtube.com For the target molecule, the most likely alpha-cleavage would be the loss of the •CH₂OH radical (mass 31), leading to a stable trifluoromethyl-substituted thianium cation. Cleavage of a C-S or C-C bond within the ring is also possible.

Dehydration: The elimination of a water molecule (H₂O, mass 18) is a common fragmentation pathway for alcohols, which would result in a peak at [M-18]⁺. libretexts.orgyoutube.com

Loss of CF₃: Fragmentation involving the loss of a trifluoromethyl radical (•CF₃, mass 69) could also be a significant pathway.

Table 2: Predicted High-Resolution Mass Spectrometry Fragments Based on common fragmentation patterns for trifluoromethyl alcohols.

Fragment IonProposed IdentityCalculated Exact Mass (m/z)
C₅H₇F₃OS⁺[M]⁺ (Molecular Ion)172.0169
C₄H₄F₃S⁺[M - CH₂OH]⁺141.0039
C₅H₅F₃S⁺[M - H₂O]⁺154.0064
C₄H₇OS⁺[M - CF₃]⁺103.0218

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Key expected vibrational modes for this compound include:

O-H Stretch: A strong, broad absorption band in the IR spectrum, typically between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretches: Multiple sharp bands in the region of 2850–3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the methylene groups.

C-F Stretches: Very strong and characteristic absorption bands in the 1100–1300 cm⁻¹ region, indicative of the C-F bonds of the trifluoromethyl group.

C-O Stretch: A moderate to strong band in the 1000–1200 cm⁻¹ range for the tertiary alcohol C-O bond.

C-S Stretch: A weaker absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies Based on typical group frequencies.

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)
O-H stretch3200 - 3600Strong, Broad
C-H stretch (aliphatic)2850 - 3000Medium
C-F stretch1100 - 1300Very Strong
C-O stretch1000 - 1200Strong
C-S stretch600 - 800Weak to Medium

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration Assignment

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.gov For this compound, this technique would yield:

Unambiguous Connectivity: Absolute proof of the atomic connections, confirming the structure deduced from NMR and MS.

Molecular Conformation: Precise bond lengths, bond angles, and torsion angles. This would reveal the specific conformation of the five-membered thiolane ring (e.g., envelope or twist conformation).

Supramolecular Interactions: Information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing.

Absolute Configuration: As the molecule is chiral, crystallizing it as a single enantiomer (or resolving it) allows for the determination of the absolute configuration (R or S) at the C2 stereocenter through anomalous dispersion effects, typically by refining the Flack parameter. nih.gov

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Stereochemistry

Chiroptical techniques measure the differential interaction of chiral molecules with left and right circularly polarized light and are powerful tools for determining absolute stereochemistry in solution. nih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. While the chromophores in this molecule are not particularly strong, an ECD spectrum can still be obtained.

Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analogue of ECD and measures the differential absorption of circularly polarized IR radiation. mdpi.com VCD is highly sensitive to the three-dimensional structure of a molecule. mdpi.com

For this compound, the absolute configuration can be determined by comparing the experimental ECD or VCD spectrum with theoretical spectra generated using quantum chemical calculations (e.g., Density Functional Theory) for a known enantiomer (e.g., the R-configuration). A match between the experimental and calculated spectra provides strong evidence for the absolute configuration of the molecule in solution, complementing the solid-state data from X-ray crystallography. nih.gov

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Routes

The current synthesis of organofluorine compounds often relies on methods that are resource-intensive and generate significant waste. rsc.orgworktribe.com A primary future objective is the development of more environmentally benign synthetic pathways to [2-(Trifluoromethyl)thiolan-2-yl]methanol and related structures. Research in this area is expected to focus on several key strategies:

Metal-Free Catalysis: Shifting from heavy metal catalysts to organocatalysts or metal-free reaction conditions can reduce environmental impact and simplify product purification. For instance, developing metal-free methods for the key cyclization or trifluoromethylation steps would be a significant advancement.

Use of Greener Solvents: Exploring the use of bio-based solvents, supercritical fluids, or even aqueous reaction media could drastically reduce the reliance on volatile and often toxic organic solvents. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. Future syntheses will aim for higher atom economy by minimizing the use of protecting groups and stoichiometric reagents. researchgate.net

Energy Efficiency: Investigating photochemical or electrochemical methods that can be performed at ambient temperature and pressure could lower the energy consumption of synthetic processes compared to traditional thermally driven reactions. chemistryviews.org

Green Synthesis StrategyPotential Application to this compound SynthesisAnticipated Benefits
Biocatalysis Enzymatic resolution of racemic intermediates to achieve enantiopure products.High selectivity, mild reaction conditions, reduced waste.
Alternative Solvents Use of glycerol (B35011) or ionic liquids for key reaction steps. researchgate.netReduced volatility and toxicity, potential for catalyst recycling.
Photoredox Catalysis Visible-light mediated trifluoromethylation of thiol precursors. chemistryviews.orgcas.cnMild conditions, high functional group tolerance, improved safety.
Waste Valorization Sourcing fluorine from alternative, more sustainable feedstocks than fluorspar. rsc.orgworktribe.comLong-term sustainability of fluorochemical production.

Exploration of Novel Reactivity Patterns and Transformations

The interplay between the trifluoromethyl group, the sulfur heteroatom, and the hydroxyl functionality in this compound suggests a rich and underexplored reactive landscape. Future research will likely focus on leveraging these features to forge new chemical bonds and construct more complex molecular architectures.

Key areas of exploration include:

C-H Functionalization: Direct, selective activation and functionalization of the C-H bonds on the thiolane ring could provide rapid access to a diverse range of substituted derivatives without the need for pre-functionalized starting materials.

Sulfur-Based Transformations: The sulfur atom can be targeted for oxidation to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and conformational preferences of the ring system, potentially leading to new biological activities or material properties.

Trifluoromethyl Group as a Handle: While often considered inert, the CF3 group can participate in specific transformations. Exploring its potential for defluorinative functionalization or its influence on the reactivity of adjacent groups could open new synthetic avenues.

Photocatalytic and Electrosynthetic Methods: These modern synthetic tools could uncover unique reactivity patterns not accessible through traditional thermal methods. For example, visible-light-mediated radical reactions could enable novel couplings at various positions of the molecule. researchgate.netrsc.org

Expansion of Applications in Emerging Material Sciences and Chemical Technologies

Organofluorine compounds are integral to modern materials science due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical resistance, and low surface energy. wikipedia.orgnih.gov this compound represents a valuable building block for the creation of advanced materials.

Potential future applications include:

Fluoropolymers: The hydroxyl group provides a convenient handle for polymerization. Polymers incorporating the trifluoromethylthiolane moiety could exhibit unique properties, such as enhanced thermal stability, specific optical characteristics, or low coefficients of friction, making them suitable for specialty lubricants or coatings. wikipedia.org

Liquid Crystals: The high polarity and specific shape of fluorinated molecules are often exploited in the design of liquid crystal displays. Derivatives of this compound could be investigated as new components for liquid crystal mixtures. wikipedia.org

Organocatalysis: Chiral derivatives of this compound could be developed as novel organocatalysts for asymmetric synthesis, leveraging the stereogenic center and the influence of the trifluoromethyl group to control reaction outcomes.

Chemical Sensors: The sulfur atom could act as a binding site for specific metal ions. Functionalized derivatives could be designed as selective chemosensors for environmental or biological monitoring.

Material/Technology SectorPotential Role of this compound DerivativesKey Property Conferred by CF3-Thiolane Moiety
Advanced Polymers Monomeric building block for specialty fluoropolymers.Thermal stability, chemical inertness, hydrophobicity. nih.gov
Electronics Components in liquid crystal displays or dielectric materials.High dipole moment, electronic stability. wikipedia.org
Agrochemicals Scaffolds for new fungicides or pesticides.Increased metabolic stability and lipophilicity. chemistryviews.org
Pharmaceuticals Building block for antiviral or anticancer agents. mdpi.comEnhanced binding affinity and membrane permeability.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the ability to access reaction conditions unattainable in batch. nih.govnih.gov The integration of the synthesis of this compound and its derivatives with flow platforms is a logical next step.

Future research will focus on:

Developing Continuous Flow Syntheses: Converting key synthetic steps, particularly those involving hazardous reagents (like certain fluorinating agents) or highly exothermic reactions, to a continuous flow process. rsc.orgpolimi.it This would improve safety and scalability.

Automated Library Synthesis: Combining flow chemistry with automated robotic systems to rapidly synthesize libraries of this compound derivatives. This high-throughput approach would accelerate the discovery of new compounds with desirable properties for pharmaceutical or materials science applications. researchgate.net

In-line Analysis and Optimization: Integrating real-time analytical techniques (e.g., IR, NMR) into a flow setup to allow for rapid reaction optimization, minimizing waste and development time.

Computational Design of New Derivatives with Tuned Reactivity

Computational chemistry and molecular modeling are powerful tools for predicting molecular properties and guiding experimental work. Applying these methods to the this compound scaffold can accelerate the design of new molecules with tailored functions.

Future computational studies could include:

DFT Calculations: Using Density Functional Theory (DFT) to predict the reactivity of different positions on the molecule, guiding the design of selective functionalization reactions. nih.gov This can help rationalize observed reactivity and predict outcomes for new transformations.

Molecular Docking: In the context of medicinal chemistry, computational docking studies can predict the binding affinity of novel derivatives to specific biological targets, such as viral enzymes, helping to prioritize the synthesis of the most promising drug candidates. mdpi.com

Property Prediction: Calculating key physicochemical properties (e.g., lipophilicity, electronic properties, conformational preferences) for virtual libraries of derivatives. This in silico screening can identify candidates with optimal profiles for applications in materials or as pharmaceuticals before committing to their synthesis.

Q & A

Basic: What are the standard synthetic routes for [2-(Trifluoromethyl)thiolan-2-yl]methanol, and how are intermediates purified?

Methodological Answer:
A common approach involves multi-step synthesis starting with trifluoromethyl-substituted thiolane precursors. For example, describes a reaction sequence where methanol and aqueous sodium hydroxide are used to hydrolyze intermediates, followed by acidification (pH 3) and extraction with ethyl acetate/water. Purification employs silica gel chromatography (ethyl acetate/hexane gradients) . Key steps:

  • LCMS (m/z 393 [M+H]⁺) and HPLC (retention time 0.29 min) are critical for verifying intermediate purity.
  • Yield optimization requires precise stoichiometric ratios (e.g., 10 N NaOH in hydrolysis steps) and temperature control (room temperature for 10 hours in methanol) .

Advanced: How do reaction conditions (solvent, catalyst, temperature) influence the yield of this compound derivatives?

Methodological Answer:
Catalysts like cesium carbonate (used in ) enhance nucleophilic substitution reactions in acetonitrile at 65°C, achieving 87% yield for trifluoromethyl-containing analogs. Solvent polarity impacts reaction kinetics:

  • Methanol promotes hydrolysis but may reduce selectivity for sterically hindered intermediates.
  • Tetrabutylammonium iodide (16.1 mg in ) acts as a phase-transfer catalyst, improving solubility of iodinated intermediates .
    Data Contradiction Note: Higher temperatures (>75°C) in acetonitrile risk side reactions (e.g., decomposition of trifluoromethyl groups), necessitating real-time LCMS monitoring .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • LCMS : Detects molecular ions (e.g., m/z 775 [M+H]⁺ in ) and confirms molecular weight.
  • HPLC : Retention times (e.g., 1.40 min under SMD-TFA05 conditions) assess purity. Columns like YMC-Actus Triart C18 (100 x 330 mm, 5 μm) resolve polar byproducts .
  • ¹H/¹³C NMR : Identifies structural features (e.g., CF₃ chemical shifts at ~110-120 ppm in ¹⁹F NMR) .

Advanced: How can researchers resolve contradictions in yield data for trifluoromethyl-thiolan-methanol derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Purification methods : Reverse-phase C18 chromatography (acetonitrile/water with 0.1% formic acid in ) improves recovery vs. traditional silica gel .
  • Reaction scale : Milligram-scale syntheses (e.g., 15 mg in ) show lower yields (66%) due to handling losses, whereas larger scales (2.34 g in ) achieve 91% yield .
    Recommendation : Use Design of Experiments (DoE) to optimize parameters like solvent volume and catalyst loading .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Gloves and goggles are mandatory due to potential skin/eye irritation from trifluoromethyl intermediates.
  • Ventilation : Reactions releasing HF (from CF₃ degradation) require fume hoods.
  • Waste disposal : Halogenated byproducts must be segregated and treated as hazardous waste .

Advanced: What strategies improve the stability of this compound during storage?

Methodological Answer:

  • Lyophilization : Reduces hydrolytic degradation in polar solvents.
  • Inert atmosphere : Storing under argon in amber glass vials prevents photodegradation.
  • Stabilizers : Adding 1% w/v ascorbic acid inhibits oxidation of the thiolan ring .

Basic: How is the trifluoromethyl group’s electronic effect exploited in derivatization reactions?

Methodological Answer:
The CF₃ group is strongly electron-withdrawing, directing electrophilic substitutions to meta positions. Example:

  • Suzuki coupling : CF₃ enhances reactivity of aryl boronic acids in palladium-catalyzed cross-couplings (see for analogous reactions) .
  • Nucleophilic additions : Methanol’s hydroxyl group reacts selectively with carbonyl electrophiles in the presence of CF₃ .

Advanced: How can computational modeling predict the reactivity of this compound in drug discovery?

Methodological Answer:

  • DFT calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
  • Molecular docking : Models interactions with biological targets (e.g., enzymes inhibited by trifluoromethyl motifs in ) .
    Validation : Compare computed binding energies with experimental IC₅₀ values from kinase assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.